Dual Oxytocin Antagonist and Bradykinin Agonist Activity: A Unique Pharmacological Fingerprint
L-366811 is distinguished from other oxytocin antagonists by its significant bradykinin (BK) agonist activity. In rat uterine slices, L-366811 stimulated phosphatidylinositol (PI) turnover with an EC50 of approximately 2 µM and a maximal effect reaching a 15-fold increase over basal levels, which exceeded the maximal responses observed for both bradykinin and oxytocin [1]. Critically, several other equally potent oxytocin antagonists from the same cyclic hexapeptide structural class were either less potent or completely inactive as activators of uterine PI turnover or contractility [1]. This head-to-head comparison within the same chemical series confirms that the BK agonist activity is not a class-wide property but is specific to L-366811.
| Evidence Dimension | Bradykinin agonist activity (PI turnover stimulation) |
|---|---|
| Target Compound Data | EC50 ≈ 2 µM; maximal effect 15-fold over basal |
| Comparator Or Baseline | Other equally potent OT antagonists from same cyclic hexapeptide series |
| Quantified Difference | Comparators were either less potent or inactive as activators of PI turnover |
| Conditions | Rat uterine slices in vitro; phosphatidylinositol turnover assay |
Why This Matters
For studies investigating the interplay between oxytocin and bradykinin signaling pathways in uterine tissue, L-366811 provides a unique tool that cannot be replicated by selective oxytocin antagonists lacking BK agonist activity.
- [1] Pettibone DJ, Clineschmidt BV, Lis EV, Ransom RW, Totaro JA, Young GS, Bock MG, Freidinger RM, Veber DF, Williams PD. Bradykinin agonist activity of a novel, potent oxytocin antagonist. Eur J Pharmacol. 1991 Apr 24;196(3):233-7. View Source
